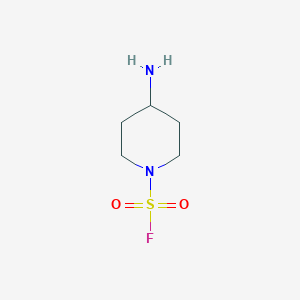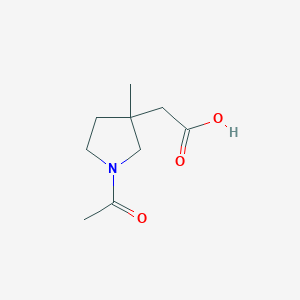
4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde is a chemical compound that features an imidazole ring substituted with an ethyl group and a benzaldehyde moiety substituted with a methyl group. Imidazole derivatives are known for their broad range of biological activities and are often used in the development of pharmaceuticals due to their ability to interact with various biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by alkylation to introduce the ethyl group . The benzaldehyde moiety can be introduced through a Friedel-Crafts acylation reaction using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of imidazole derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as copper(II) chloride can enhance the efficiency of the synthesis . Solvent choice is crucial, with polar solvents like methanol and ethanol being commonly used to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzoic acid.
Reduction: 4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with DNA and proteins, leading to alterations in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Known for its antimicrobial properties.
2-(1H-imidazol-1-yl)phenol: Used in the synthesis of pharmaceuticals.
1,3,5,7-Tetrakis[4-(2-ethyl-1H-imidazole-1-yl)phenyl]adamantane: Investigated for its potential in material science.
Uniqueness
4-(2-Ethyl-1h-imidazol-1-yl)-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
4-(2-ethylimidazol-1-yl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-3-13-14-6-7-15(13)12-5-4-11(9-16)10(2)8-12/h4-9H,3H2,1-2H3 |
Clé InChI |
YTGVNZONXBBKII-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN1C2=CC(=C(C=C2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl[1,4'-bipiperidine]-4-carboxylate](/img/structure/B15306301.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)


![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)

![1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B15306347.png)




![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)

